5-Amino-2-pyrrolidin-1-yl-benzamide chemical properties
5-Amino-2-pyrrolidin-1-yl-benzamide chemical properties
Executive Summary
5-Amino-2-pyrrolidin-1-yl-benzamide (CAS: 797814-03-0) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of atypical antipsychotics, antiemetics, and kinase inhibitors. Structurally, it combines a benzamide core—a hallmark of dopamine
This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and reactivity profile. Unlike simple anilines, the steric bulk of the ortho-pyrrolidinyl group induces specific conformational constraints that influence both metabolic stability and receptor binding kinetics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is characterized by a highly electron-rich aromatic system. The presence of two amino groups (one primary, one tertiary cyclic) renders the molecule susceptible to oxidative degradation if not stored under inert conditions.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-Amino-2-(pyrrolidin-1-yl)benzamide |
| CAS Number | 797814-03-0 |
| Molecular Formula | |
| Molecular Weight | 205.26 g/mol |
| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N |
| LogP (Calc) | 0.7 (Lipophilic, moderate permeability) |
| TPSA | 72.4 |
| pKa (Predicted) | ~4.5 (Aniline |
| Appearance | Off-white to pale yellow solid (oxidizes to brown) |
Structural Analysis
The molecule features a push-push electronic system :
-
C2-Pyrrolidine: Acts as a strong
-donor via the nitrogen lone pair, though steric clash with the C1-amide carbonyl may force the pyrrolidine ring out of planarity, slightly reducing conjugation compared to a diethylamino group. -
C5-Amine: A primary aniline donor that activates the C4 and C6 positions for electrophilic attack.
-
C1-Amide: An electron-withdrawing group that stabilizes the molecule against rapid polymerization but facilitates hydrolysis under extreme pH.
Synthetic Methodology
The synthesis of 5-Amino-2-pyrrolidin-1-yl-benzamide typically follows a convergent nucleophilic aromatic substitution (
Protocol: Two-Step Synthesis from 2-Chloro-5-nitrobenzamide
Step 1:
Displacement
Reagents: 2-Chloro-5-nitrobenzamide, Pyrrolidine,
-
Charge: Dissolve 2-Chloro-5-nitrobenzamide (1.0 eq) in anhydrous DMF (5 vol).
-
Addition: Add
(2.0 eq) followed by dropwise addition of Pyrrolidine (1.2 eq). -
Reaction: Heat to 60°C for 4-6 hours. Monitor by HPLC for disappearance of starting material.
-
Workup: Pour into ice water. The intermediate, 5-Nitro-2-(pyrrolidin-1-yl)benzamide , precipitates as a yellow solid. Filter and wash with water.[1]
Step 2: Chemoselective Reduction
Reagents:
-
Charge: Suspend the nitro intermediate in MeOH. Add 10 wt% Pd/C catalyst.
-
Reduction: Sparge with Hydrogen gas. Stir at RT for 12 hours.
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate.
-
Crystallization: Recrystallize from EtOH/Heptane to yield the target diamine.
Visualization: Synthetic Pathway
Caption: Two-step convergent synthesis via SnAr displacement and nitro-reduction.
Reactivity & Stability Profile
Understanding the reactivity of this scaffold is critical for its use as an intermediate.
Oxidative Instability
The C5-primary amine is an electron-rich aniline.
-
Risk: Rapid oxidation to quinone-imines or azo-dimers upon exposure to air and light.
-
Mitigation: Store under Nitrogen/Argon at -20°C. Solutions should be prepared fresh or containing antioxidants (e.g., ascorbic acid) if used in biological assays.
Electrophilic Substitution Sites
The ring is highly activated.
-
C4 and C6 Positions: These are ortho to the amino group and meta to the amide. They are the primary sites for electrophilic halogenation or acylation.
-
Application: This allows for late-stage functionalization (e.g., iodination for radiolabeling) at the C4 position.
Amide Hydrolysis
The C1-benzamide is sterically shielded by the bulky C2-pyrrolidine group.
-
Implication: This amide is more resistant to enzymatic hydrolysis (amidase) than unsubstituted benzamides, potentially extending half-life in metabolic stability assays. However, prolonged boiling in 6N HCl will hydrolyze it to the corresponding benzoic acid.
Visualization: Reactivity Map
Caption: Primary reactivity vectors for stability and derivatization.
Biological Context & Applications
While not a marketed drug itself, this compound is a structural hybrid of several bioactive classes.[1]
-
Dopamine Antagonists: The 2-substituted benzamide motif is the pharmacophore for Sulpiride and Amisulpride. The pyrrolidine ring mimics the tertiary amine side chains found in these drugs, providing a cationic anchor point for the aspartate residue in the D2 receptor binding pocket.
-
Kinase Inhibition: The primary amine at C5 serves as a "hinge binder" equivalent or a handle to attach hinge-binding motifs in ATP-competitive inhibitors.
-
Radiotracers: The electron-rich ring is ideal for radio-iodination (
) or tritiation, facilitating the development of SPECT tracers for CNS imaging.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Disposal: Incineration as nitrogen-containing organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 652625, 5-Amino-2-pyrrolidin-1-yl-benzamide. Retrieved from [Link]
-
Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues. Mod Chem Appl. Retrieved from [Link]
